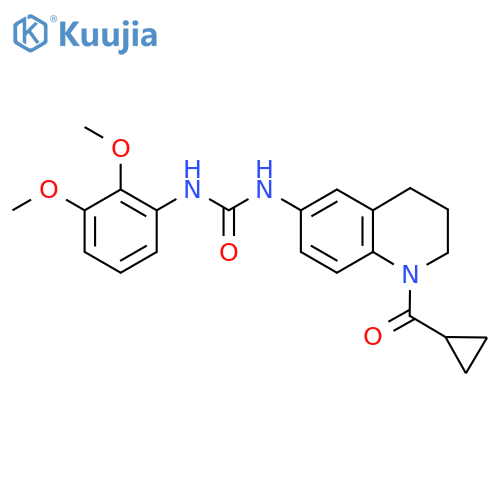Cas no 1203264-04-3 (3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea)

1203264-04-3 structure
商品名:3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea 化学的及び物理的性質
名前と識別子
-
- 3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea
- 1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(2,3-dimethoxyphenyl)urea
- F5534-0025
- AKOS024512892
- 1203264-04-3
- 1-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2,3-dimethoxyphenyl)urea
- VU0646728-1
-
- インチ: 1S/C22H25N3O4/c1-28-19-7-3-6-17(20(19)29-2)24-22(27)23-16-10-11-18-15(13-16)5-4-12-25(18)21(26)14-8-9-14/h3,6-7,10-11,13-14H,4-5,8-9,12H2,1-2H3,(H2,23,24,27)
- InChIKey: FRBPAGVRKGVTID-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC1)N1C2C=CC(=CC=2CCC1)NC(NC1C=CC=C(C=1OC)OC)=O
計算された属性
- せいみつぶんしりょう: 395.18450629g/mol
- どういたいしつりょう: 395.18450629g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 597
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5534-0025-2mg |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |
1203264-04-3 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5534-0025-5μmol |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |
1203264-04-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5534-0025-25mg |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |
1203264-04-3 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F5534-0025-30mg |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |
1203264-04-3 | 30mg |
$119.0 | 2023-09-09 | ||
| Life Chemicals | F5534-0025-40mg |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |
1203264-04-3 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F5534-0025-10μmol |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |
1203264-04-3 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5534-0025-2μmol |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |
1203264-04-3 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5534-0025-20mg |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |
1203264-04-3 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5534-0025-20μmol |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |
1203264-04-3 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5534-0025-4mg |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea |
1203264-04-3 | 4mg |
$66.0 | 2023-09-09 |
3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea 関連文献
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
1203264-04-3 (3-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2,3-dimethoxyphenyl)urea) 関連製品
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
